molecular formula C27H30O15 B611695 Vitexin 4''-O-glucoside CAS No. 178468-00-3

Vitexin 4''-O-glucoside

Numéro de catalogue: B611695
Numéro CAS: 178468-00-3
Poids moléculaire: 594.5 g/mol
Clé InChI: NDSUKTASTPEKBX-LXXMDOISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vitexin 4''-O-glucoside (C₂₇H₃₀O₁₅, MW: 594.52, CAS: 178468-00-3) is a flavonoid glycoside isolated from the leaves of Crataegus pinnatifida (hawthorn). It is structurally characterized by a glucose moiety attached to the 4''-position of the vitexin aglycone (apigenin-8-C-glucoside) . This compound has demonstrated significant bioactivity, including protection against tert-butyl hydroperoxide (TBHP)-induced cytotoxicity in ECV-304 endothelial cells by restoring mitochondrial function . Analytical methods such as HPLC with UV detection (λ = 360 nm) have been optimized for its quantification in plant extracts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La vitexine-4’‘-O-glucoside peut être synthétisée par glycosylation enzymatique. Cette méthode implique l'utilisation de glycosyltransférases ou de glycosidases pour catalyser la formation de liaisons glycosidiques. Par exemple, il a été démontré que la glycosyltransférase de Bacillus thuringiensis catalyse la conversion de la vitexine en vitexine-4’'-O-glucoside avec un rendement de 17,5 % .

Méthodes de production industrielle : La production industrielle de la vitexine-4’'-O-glucoside implique généralement l'extraction du composé à partir de sources végétales. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation. La glycosylation enzymatique est également utilisée en milieu industriel en raison de sa haute sélectivité et de ses conditions de réaction douces .

Analyse Des Réactions Chimiques

Types de réactions : La vitexine-4’'-O-glucoside subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la vitexine-4’'-O-glucoside peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .

4. Applications de la recherche scientifique

La vitexine-4’'-O-glucoside a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La vitexine-4’'-O-glucoside exerce ses effets par le biais de diverses cibles et voies moléculaires :

Applications De Recherche Scientifique

Antioxidant Properties

Vitexin 4''-O-glucoside exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. A study demonstrated that this compound effectively mitigates hydrogen peroxide-induced oxidative damage in human adipose-derived stem cells. The results indicated a significant reduction in apoptosis and cellular toxicity when cells were pre-treated with this compound before exposure to oxidative stressors .

Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, thereby potentially improving cognitive function and neuronal health .

Anti-diabetic Activity

This compound has been studied for its hypoglycemic effects, contributing to the management of diabetes mellitus. It modulates various metabolic pathways to lower blood glucose levels and improve insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management .

Functional Food Ingredient

Due to its health-promoting properties, this compound is being explored as an ingredient in functional foods aimed at enhancing health benefits beyond basic nutrition. Its antioxidant and anti-inflammatory effects can contribute to overall well-being and disease prevention .

Pharmacokinetics Study

A pharmacokinetic study involving the administration of this compound in rats revealed that it follows a dose-dependent pharmacokinetic profile. The study utilized high-performance liquid chromatography (HPLC) to measure various parameters such as half-life and area under the curve (AUC), providing insights into its absorption and metabolism .

Enzymatic Synthesis Research

Research on the enzymatic synthesis of vitexin derivatives highlighted the potential for creating more soluble forms of vitexin, such as vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside. These derivatives exhibited significantly higher aqueous solubility compared to vitexin itself, enhancing their applicability in pharmaceutical formulations .

Comparative Data Table

CompoundAqueous Solubility (mg/L)Application Area
Vitexin37.2 ± 2.8Limited bioavailability
Vitexin-4'-O-β-glucoside941.4 ± 68.7Enhanced solubility for pharmaceuticals
Vitexin-5-O-β-glucoside734.6 ± 51.7Potential for drug formulation

Mécanisme D'action

Vitexin-4’'-O-glucoside exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

Vitexin 4''-O-glucoside belongs to the flavone-C-glycoside family. Key comparisons with similar compounds are outlined below:

Compound Molecular Formula Molecular Weight Glycosylation Site Solubility Key Features
This compound C₂₇H₃₀O₁₅ 594.52 4''-O-glucose Soluble in DMSO Mitochondrial protection, DPP-4 inhibition
Vitexin (aglycone) C₂₁H₂₀O₁₀ 432.38 None Low aqueous solubility Antioxidant, anti-inflammatory
Vitexin-2''-O-glucoside C₂₇H₃₀O₁₅ 594.52 2''-O-glucose Higher in leaves Biomarker in Crataegus spp., stable content
Vitexin-2''-O-rhamnoside C₂₇H₃₀O₁₄ 578.52 2''-O-rhamnose Leaf-specific Highest content in Crataegus leaves
Luteolin-4'-O-glucoside C₂₁H₂₀O₁₁ 448.38 4'-O-glucose Found in radish sprouts Antioxidant, structurally distinct (O-glycoside)
Vitexin-4'-O-glucoside* C₂₇H₃₀O₁₅ 594.52 4'-O-glucose Enhanced solubility Novel derivative with pharmacological potential

Note: Vitexin-4'-O-glucoside and vitexin-5-O-glucoside are recently synthesized derivatives with improved aqueous solubility compared to vitexin .

Distribution in Plant Tissues

  • This compound : Primarily detected in Crataegus pinnatifida leaves .
  • Vitexin-2''-O-glucoside/-rhamnoside: Abundant in Crataegus leaves (CS variant) but absent in fruits and branches .
  • Hyperoside, isoquercetin : Predominant in Crataegus CK leaves .

Bioactivity and Pharmacological Potential

  • This compound : Mitochondrial protection, DPP-4 inhibition .
  • Vitexin-2''-O-rhamnoside: Marker compound for Crataegus quality control; contributes to antioxidant and cardiovascular effects .
  • Vitexin-4'-O-glucoside : Higher solubility may enhance bioavailability for drug development .
  • Luteolin-4'-O-glucoside : Strong antioxidant (FRAP: 0.19–0.84 µmol/mL; DPPH IC₅₀: 4.03–149.56 µg/mL) .

Analytical Differentiation

HPLC methods with UV detection (270–360 nm) effectively separate these compounds:

  • This compound : Detected at 360 nm, retention time varies with column type .
  • Vitexin-2''-O-glucoside/-rhamnoside: UV maxima at 270/335 nm; quantified alongside rutin and hyperoside .

Activité Biologique

Vitexin 4''-O-glucoside (VOG) is a flavonoid glycoside derived from the leaves of Crataegus pinnatifida and has gained attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of VOG based on recent research findings.

Structural Characteristics

VOG is a glucosylated derivative of vitexin, characterized by the presence of a glucose moiety at the 4'' position. Its molecular formula is C27H30O15C_{27}H_{30}O_{15} with a molecular weight of approximately 594.5 g/mol. The compound exhibits enhanced solubility compared to its aglycone counterpart, making it more bioavailable for pharmacological applications .

Pharmacokinetics

A study conducted on rats revealed that VOG exhibits dose-dependent pharmacokinetics, particularly in the range of 20-60 mg/kg. The pharmacokinetic profile followed a two-compartment model, with significant variations in parameters such as area under the curve (AUC), half-lives, and clearance rates observed across different doses. Notably, VOG demonstrated non-linear pharmacokinetics at lower doses .

Antioxidant Properties

VOG has been shown to possess significant antioxidant activity. In vitro studies indicated that VOG effectively protects human adipose-derived stem cells (hADSCs) from oxidative stress induced by hydrogen peroxide (H2O2). Pretreatment with VOG resulted in reduced cell apoptosis and improved cell viability, suggesting its potential as a protective agent against oxidative damage .

Anti-Diabetic Effects

Research indicates that VOG may modulate metabolic pathways related to diabetes management. It has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition enhances insulin signaling and glucose-dependent insulin secretion, providing a potential therapeutic avenue for type 2 diabetes mellitus (T2DM) management .

Anti-Cancer Activity

VOG exhibits promising anti-cancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that VOG can downregulate key proteins involved in cell survival pathways, thereby promoting cancer cell death. Its multitargeted effects suggest that it may act on multiple signaling pathways associated with tumor growth and metastasis .

The biological activity of VOG can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes, VOG mitigates oxidative stress .
  • Metabolic Regulation : VOG's inhibition of DPP-4 leads to increased levels of incretin hormones, improving glucose homeostasis and insulin sensitivity .
  • Apoptotic Pathways : VOG triggers intrinsic apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to cancer cell death .

Case Studies and Research Findings

StudyObjectiveKey Findings
Pharmacokinetics in ratsDose-dependent pharmacokinetics; two-compartment model; significant differences in AUC across doses.
Antioxidant effects on hADSCsVOG protects against H2O2-induced oxidative stress; reduces apoptosis and enhances cell viability.
Anti-diabetic effects via DPP-4 inhibitionVOG inhibits DPP-4; enhances insulin secretion; potential therapeutic for T2DM.
Comparative excretion studyCharacterized excretion patterns following oral and intravenous administration; supports bioavailability claims.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Vitexin 4''-O-glucoside, and how can its extraction efficiency be optimized for laboratory use?

this compound is predominantly isolated from Crataegus pinnatifida (Chinese hawthorn) leaves , though seasonal variations in its concentration have been observed in other plants like Ceratodon purpureus . For extraction, a combination of ethanol-water solvents (e.g., 70% ethanol) with ultrasound-assisted extraction (UAE) is commonly used to enhance yield. Optimization parameters include solvent polarity, temperature (40–60°C), and extraction time (30–60 min), validated via HPLC-UV or LC-MS .

Q. What analytical methods are recommended for quantifying this compound in plant matrices?

Reversed-phase HPLC coupled with UV detection (λ = 330–340 nm) or tandem mass spectrometry (LC-MS/MS) using C18 columns (e.g., 5 μm, 250 × 4.6 mm) provides high specificity and sensitivity. For metabolomic studies, molecular networking via LC-MS/MS can differentiate this compound from isomers like Vitexin 2''-O-glucoside . A typical mobile phase includes 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution .

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound is stable for up to three years when stored at -20°C in powder form. For solutions, prepare stock in DMSO (e.g., 10 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles and exposure to light to prevent degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie the antioxidant and mitochondrial protective effects of this compound?

this compound mitigates oxidative stress by scavenging ROS (e.g., H₂O₂) via its catechol moiety and enhancing endogenous antioxidants like glutathione. In ECV-304 cells, it restores mitochondrial membrane potential (ΔΨm) by upregulating Bcl-2 and downregulating Bax, thereby inhibiting apoptosis induced by tert-butyl hydroperoxide (TBHP) . Dose-dependent effects are observed at 10–50 μM in cell-based assays .

Q. How can researchers resolve contradictory data on the bioactivity of this compound across studies?

Discrepancies in reported EC₅₀ values (e.g., antioxidant vs. anti-inflammatory assays) may arise from differences in assay conditions (e.g., cell lines, ROS inducers) or compound purity. Standardize protocols using validated reference materials (≥95% purity, confirmed via NMR/MS ). Include positive controls (e.g., quercetin for antioxidant assays) and validate findings across multiple models (e.g., in vitro H9c2 cardiomyocytes vs. in vivo rodent ischemia-reperfusion models) .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other flavonoids?

Use factorial design experiments to evaluate synergism with co-occurring flavonoids (e.g., chlorogenic acid or isovitexin). For example, combine this compound (10 μM) with chlorogenic acid (5 μM) in a TBHP-induced oxidative stress model and measure additive/synergistic effects via CompuSyn software. LC-MS-based metabolomics can identify shared pathways (e.g., Nrf2/ARE signaling) .

Q. Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers?

While the compound is sparingly soluble in water (1–5 mg/mL), use DMSO as a co-solvent (≤0.1% final concentration) to prepare stock solutions. For in vivo studies, employ cyclodextrin-based nanoformulations to enhance bioavailability .

Q. What strategies improve reproducibility in in vivo pharmacokinetic studies of this compound?

Administer the compound via intravenous injection (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, and 8 h post-administration and quantify using LC-MS/MS (LLOQ: 1 ng/mL). Normalize data to body surface area for cross-species extrapolation .

Propriétés

IUPAC Name

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUKTASTPEKBX-LXXMDOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718309
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178468-00-3
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.